Cas no 1260385-58-7 (4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine)
![4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine structure](https://ja.kuujia.com/scimg/cas/1260385-58-7x500.png)
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine 化学的及び物理的性質
名前と識別子
-
- 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine
- 4-Chloro-2-iodo-6-azaindole
- 1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo-
-
- インチ: 1S/C7H4ClIN2/c8-5-2-10-3-6-4(5)1-7(9)11-6/h1-3,11H
- InChIKey: ANLYASDXSNMDHS-UHFFFAOYSA-N
- ほほえんだ: IC1=CC2C(=CN=CC=2N1)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 28.7
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96070-100MG |
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine |
1260385-58-7 | 95% | 100MG |
¥ 1,359.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96070-500MG |
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine |
1260385-58-7 | 95% | 500MG |
¥ 3,630.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96070-100mg |
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine |
1260385-58-7 | 95% | 100mg |
¥1358.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96070-250mg |
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine |
1260385-58-7 | 95% | 250mg |
¥2176.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96070-250.0mg |
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine |
1260385-58-7 | 95% | 250.0mg |
¥2176.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96070-5G |
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine |
1260385-58-7 | 95% | 5g |
¥ 16,315.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96070-500mg |
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine |
1260385-58-7 | 95% | 500mg |
¥3627.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96070-5g |
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine |
1260385-58-7 | 95% | 5g |
¥16302.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96070-5.0g |
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine |
1260385-58-7 | 95% | 5.0g |
¥16302.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96070-100.0mg |
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine |
1260385-58-7 | 95% | 100.0mg |
¥1358.0000 | 2024-07-28 |
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridineに関する追加情報
Professional Introduction to 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS No. 1260385-58-7)
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, with the CAS number 1260385-58-7, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its broad spectrum of biological activities and potential therapeutic applications.
The structural features of 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine make it an attractive building block for the synthesis of more complex molecules. The presence of both chloro and iodo substituents on the pyrrolopyridine core provides multiple sites for further functionalization, enabling chemists to tailor the compound’s properties for specific biological targets. This flexibility has made it a valuable intermediate in the development of novel pharmaceutical agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Among these, kinase inhibitors have been particularly well-studied due to their role in regulating numerous cellular processes. The pyrrolopyridine scaffold has emerged as a privileged structure in this context, with several derivatives showing promising activity against kinases and other enzymes involved in cancer and inflammatory diseases.
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine has been utilized in several synthetic strategies aimed at generating novel kinase inhibitors. For instance, its iodo substituent can be readily engaged in palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl groups. Similarly, the chloro group can be displaced by nucleophiles under appropriate conditions, enabling further derivatization. These reactions have been instrumental in creating libraries of compounds for high-throughput screening (HTS) to identify lead candidates.
One notable area of research involving 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is its application in the development of tyrosine kinase inhibitors (TKIs). Tyrosine kinases are aberrantly activated in many cancers and play a crucial role in tumor growth and progression. Several preclinical studies have demonstrated that pyrrolopyridine derivatives exhibit potent inhibitory effects against various tyrosine kinases, including EGFR, MET, and ALK. The ability to modify the core structure of 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine has allowed researchers to optimize potency and selectivity against these targets.
The synthesis of 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine itself is an intriguing challenge that has been addressed by several research groups. One common approach involves the cyclization of appropriately substituted pyrroles with pyridine derivatives under acidic or basic conditions. Alternatively, transition metal-catalyzed reactions can be employed to construct the pyrrolopyridine ring system from simpler precursors. These synthetic methodologies have been refined over time to improve yield and purity, making 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine more accessible for medicinal chemistry applications.
In addition to its role in kinase inhibition studies, 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine has also been explored as a precursor for other therapeutic agents. For example, its structural motif has been incorporated into compounds targeting nuclear receptors and ion channels. The versatility of this scaffold allows for fine-tuning of physicochemical properties such as solubility and metabolic stability, which are critical factors in drug development.
The growing interest in fragment-based drug design (FBDD) has further highlighted the importance of heterocyclic compounds like 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine. FBDD relies on identifying small molecular fragments that bind to biological targets with high affinity and then building upon these fragments to develop lead compounds. The ability to rapidly modify the structure of 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine makes it an ideal candidate for this approach. Several groups have reported successful applications of this compound in identifying novel drug candidates through FBDD screens.
The chemical reactivity of 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine also makes it a valuable tool for exploring new synthetic methodologies. For instance, its halogenated nature allows it to participate in various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions have been exploited to introduce diverse functional groups onto the pyrrolopyridine core, expanding the chemical space available for drug discovery.
In conclusion, 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS No. 1260385-58-7) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features and reactivity make it an excellent scaffold for developing novel therapeutic agents targeting various diseases. The ongoing studies utilizing this compound highlight its importance as a key intermediate in drug discovery and development efforts worldwide.
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